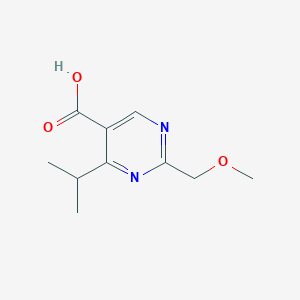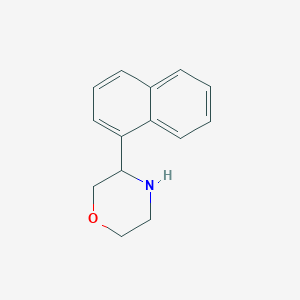
3-(Naphthalen-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Naphthalen-1-yl)morpholine is an organic compound that features a morpholine ring attached to a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-1-yl)morpholine typically involves the reaction of 1-chloronaphthalene with morpholine in the presence of a base. A common method includes the use of sodium tert-butoxide as a base and nickel(II) chloride as a catalyst. The reaction is carried out in a solvent such as 2-methyltetrahydrofuran at elevated temperatures (around 80°C) under a nitrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Naphthalen-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-yl-morpholine oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the naphthalene ring.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different physical and chemical properties .
Applications De Recherche Scientifique
3-(Naphthalen-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mécanisme D'action
The mechanism of action of 3-(Naphthalen-1-yl)morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Naphthalene derivatives: Compounds like 1-naphthylamine and 2-naphthol share structural similarities with 3-(Naphthalen-1-yl)morpholine.
Morpholine derivatives: Compounds such as 4-(Naphthalen-1-yl)morpholine and 3-(Naphthalen-2-yl)morpholine are closely related.
Uniqueness: this compound is unique due to the specific positioning of the morpholine ring on the naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
3-naphthalen-1-ylmorpholine |
InChI |
InChI=1S/C14H15NO/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-16-9-8-15-14/h1-7,14-15H,8-10H2 |
Clé InChI |
IELOHWWGVBFPLP-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


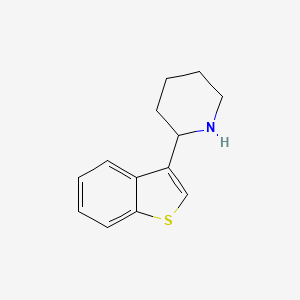
![1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13528121.png)
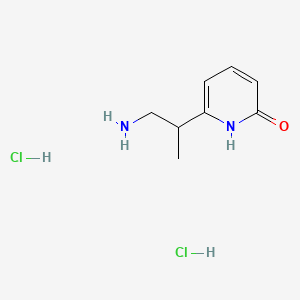
![7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)

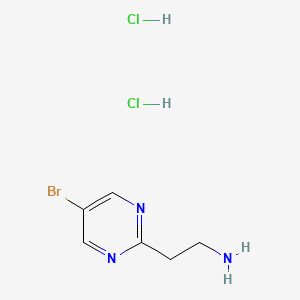

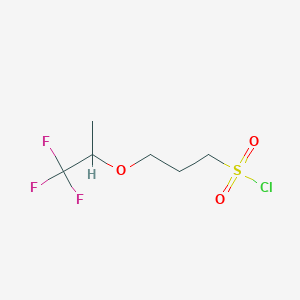


![5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13528147.png)
![2-[(Phenylamino)methyl]aniline dihydrochloride](/img/structure/B13528174.png)

